molecular formula C16H22N2O2 B2866525 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide CAS No. 896363-93-2

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide

Cat. No.: B2866525
CAS No.: 896363-93-2
M. Wt: 274.364
InChI Key: MEKVUMKKDCAUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide is a synthetic small molecule featuring a pentanamide backbone linked to a pyrrolidinone ring substituted with a para-tolyl group (a methyl-substituted benzene). Such structural motifs are common in bioactive molecules, particularly in CNS and enzyme-targeting therapeutics .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-5-15(19)17-13-10-16(20)18(11-13)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKVUMKKDCAUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide typically involves the formation of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Key structural analogs and their pharmacological properties are summarized below:

Compound Name Key Substituents Bioactivity/Application Key Features Reference
N-(4-Methoxyphenyl)pentanamide Methoxybenzene, no heterocyclic ring Anthelmintic (similar to albendazole) Lower toxicity, simplified structure
γ-Boryl amide (2a) Boronate ester, phenyl groups Enzyme inhibition (e.g., proteases) Enhanced reactivity, moderate yield
N-(1H-indol-6-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide Piperazine, indolyl group Potential CNS activity Improved solubility, higher molecular weight
Thiazolidinone derivatives (e.g., 8a, 12a) Thiazolidinone, acetamide Antimicrobial, anticancer Electron-withdrawing groups, diverse SAR
Biotin-conjugated pentanamide (5) Indolizinoquinoline, PEG-biotin Targeted kinase inhibition High specificity, complex synthesis

Structural Insights :

  • Pyrrolidinone vs. Piperazine/Piperidine: The pyrrolidinone in the target compound offers a constrained, planar lactam ring, favoring hydrogen-bonding interactions. In contrast, piperazine (as in ) enhances solubility but increases conformational flexibility, which may reduce binding specificity.
  • Aromatic Substituents: The p-tolyl group in the target compound provides moderate lipophilicity compared to the electron-rich methoxy group in or the electron-deficient nitro group in cyanoacetamide derivatives (e.g., ). This balance may optimize bioavailability and target affinity.
  • Boron and Heterocycles: The γ-boryl amide introduces unique reactivity for covalent enzyme inhibition, whereas thiazolidinones leverage sulfur-mediated interactions for antimicrobial activity.

Pharmacokinetic and Toxicity Profiles

  • N-(4-Methoxyphenyl)pentanamide exhibits lower hepatotoxicity than albendazole, attributed to its lack of a metabolically labile heterocyclic ring.
  • Biotin-conjugated analogs show targeted delivery but face challenges in metabolic stability due to their high molecular weight.
  • The target compound’s pyrrolidinone may slow hepatic degradation compared to simpler amides, though empirical toxicity data are lacking.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl)pentanamide γ-Boryl Amide (2a)
Molecular Weight ~317.4 g/mol 221.3 g/mol ~437.3 g/mol
LogP (Predicted) 2.8 2.1 3.5
Hydrogen Bond Acceptors 3 2 5
Synthetic Yield Not reported High 40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.